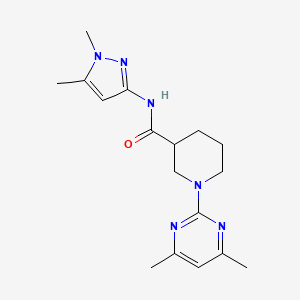![molecular formula C23H24ClN3O2 B14935025 4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol](/img/structure/B14935025.png)
4-{4-[3-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)propanoyl]-1-piperazinyl}phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the piperazine moiety: This step involves the reaction of a suitable piperazine derivative with the intermediate formed in the previous step.
Attachment of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with the piperazine intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the pyrrole ring to a more saturated structure.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Sodium methoxide (NaOMe), potassium tert-butoxide (KOtBu)
Major Products
Oxidation products: Ketones, aldehydes
Reduction products: Dechlorinated compounds, saturated pyrrole derivatives
Substitution products: Compounds with various functional groups replacing the chlorophenyl group
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, analgesic, or antipsychotic activities.
Industry: Used in the development of new materials or as a chemical reagent.
作用機序
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Generally, piperazine derivatives can interact with various receptors, enzymes, or ion channels in the body. The compound may exert its effects by:
Binding to receptors: Modulating the activity of neurotransmitter receptors.
Inhibiting enzymes: Blocking the activity of enzymes involved in disease pathways.
Modulating ion channels: Affecting the flow of ions across cell membranes.
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1-(4-hydroxyphenyl)piperazine: Lacks the pyrrole ring.
3-(4-Chlorophenyl)-1-(4-methoxyphenyl)piperazine: Contains a methoxy group instead of a hydroxyl group.
3-(4-Chlorophenyl)-1-(4-aminophenyl)piperazine: Contains an amino group instead of a hydroxyl group.
Uniqueness
3-(4-CHLOROPHENYL)-1-[4-(4-HYDROXYPHENYL)PIPERAZINO]-3-(1H-PYRROL-1-YL)-1-PROPANONE is unique due to the presence of both the pyrrole ring and the hydroxyl group, which may confer distinct pharmacological properties compared to other piperazine derivatives.
特性
分子式 |
C23H24ClN3O2 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]-3-pyrrol-1-ylpropan-1-one |
InChI |
InChI=1S/C23H24ClN3O2/c24-19-5-3-18(4-6-19)22(26-11-1-2-12-26)17-23(29)27-15-13-25(14-16-27)20-7-9-21(28)10-8-20/h1-12,22,28H,13-17H2 |
InChIキー |
UJZCLPYSCMUOQU-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)O)C(=O)CC(C3=CC=C(C=C3)Cl)N4C=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-({[1-(propan-2-yl)-1H-indol-3-yl]acetyl}amino)benzamide](/img/structure/B14934944.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]piperidine-3-carboxamide](/img/structure/B14934962.png)
![ethyl 2-{[(1-methyl-1H-indol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14934965.png)

![2-[(4,6-dimethylpyrimidin-2-yl)amino]-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl)ethanone](/img/structure/B14934979.png)
![N-({3-[4-(methylsulfanyl)phenyl]-6-oxopyridazin-1(6H)-yl}acetyl)glycylglycine](/img/structure/B14934986.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl]-N-phenylacetamide](/img/structure/B14935011.png)
![N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-methyl-1H-indol-1-yl)propanamide](/img/structure/B14935012.png)
![1,3-dimethyl-N-(1-methyl-1H-indol-4-yl)-6-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B14935018.png)


![N-[1-(1H-benzimidazol-2-yl)-3-methylbutyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B14935038.png)
